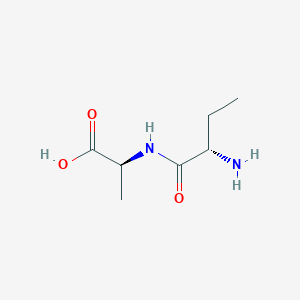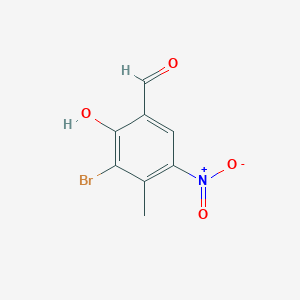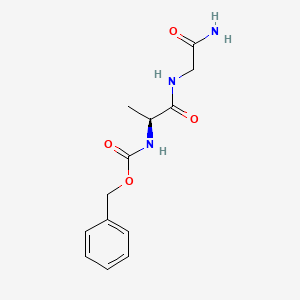
H-2-ABU-ALA-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-2-ABU-ALA-OH is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-2-ABU-ALA-OH can be achieved through several methods. One common approach involves the use of l-threonine as a starting material. The process includes the following steps :
Threonine Deamination: Threonine is deaminated using threonine deaminase from Bacillus subtilis or Solanum lycopersicum, resulting in the formation of 2-aminobutyric acid.
Reductive Amination: The 2-aminobutyric acid is then subjected to reductive amination using glutamate dehydrogenase from Escherichia coli, yielding (2S)-2-aminobutanoyl.
Coupling Reaction: The (2S)-2-aminobutanoyl is coupled with propanoic acid under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound can be scaled up using microbial fermentation techniques. Engineered strains of Saccharomyces cerevisiae can be employed to produce (2S)-2-aminobutyric acid, which can then be converted to the desired compound through chemical or enzymatic methods .
Chemical Reactions Analysis
Types of Reactions
H-2-ABU-ALA-OH undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Oxo derivatives of the amino acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
H-2-ABU-ALA-OH has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Potential precursor for pharmaceuticals such as anti-tuberculosis and anti-epilepsy drugs.
Industry: Utilized in the production of enantiomerically pure compounds for various industrial applications.
Mechanism of Action
The mechanism of action of H-2-ABU-ALA-OH involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The molecular targets and pathways include:
Enzyme Inhibition: Inhibits enzymes such as amino acid oxidases.
Receptor Binding: Binds to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-aminobutyric acid: A precursor in the synthesis of H-2-ABU-ALA-OH.
(S)-2-aminopropanoic acid: Another non-proteinogenic amino acid with similar properties.
Uniqueness
Its ability to act as a chiral building block and its role in enzyme interactions distinguish it from other similar compounds .
Properties
Molecular Formula |
C7H14N2O3 |
|---|---|
Molecular Weight |
174.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-3-5(8)6(10)9-4(2)7(11)12/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |
InChI Key |
CXIYNQMIFYYQJC-WHFBIAKZSA-N |
SMILES |
CCC(C(=O)NC(C)C(=O)O)N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CCC(C(=O)NC(C)C(=O)O)N |
sequence |
XA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1639353.png)



